![molecular formula C6H3BrO4 B2951746 3-Bromo-5-formyl-2-furoic acid CAS No. 4805-98-5](/img/structure/B2951746.png)
3-Bromo-5-formyl-2-furoic acid
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Overview
Description
“3-Bromo-5-formyl-2-furoic acid” is a chemical compound with the molecular formula C6H3BrO4 . It is a derivative of furoic acid, which is a type of carboxylic acid .
Synthesis Analysis
The synthesis of “3-Bromo-5-formyl-2-furoic acid” could potentially involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of “3-Bromo-5-formyl-2-furoic acid” consists of a bromine atom (Br), a formyl group (-CHO), and a carboxylic acid group (-COOH) attached to a furan ring .Chemical Reactions Analysis
The chemical reactions involving “3-Bromo-5-formyl-2-furoic acid” could potentially include oxidation and reduction processes . These reactions could be facilitated by biological processes, using cells or enzymes .Physical And Chemical Properties Analysis
“3-Bromo-5-formyl-2-furoic acid” is a solid compound . It has an empirical formula of C6H3BrO4 and a molecular weight of 218.99 Da .Scientific Research Applications
Subheading: Biomass-Derived Chemical Production
3-Bromo-5-formyl-2-furoic acid is explored as a chemical intermediate in the transformation of biomass into valuable chemical products. Zhang et al. (2017) discuss the synthesis of 2,5-Furandicarboxylic acid (2,5-FDCA) from furoic acid, a derivative of furfural. This synthesis route transforms C5-based furfural, derived from bulky raw biomaterials, through bromination, esterification, carbonylation, and hydrolysis processes. The conversion of furoic acid to 2,5-FDCA is particularly significant because 2,5-FDCA serves as a renewable alternative to p-phthalic acid in the polymer industry. This research presents an innovative pathway for the conversion of biomass into high-value chemicals, highlighting the potential of 3-bromo-5-formyl-2-furoic acid derivatives in sustainable chemistry and engineering (Zhang et al., 2017).
Chemical Transformations and Synthesis
Subheading: Synthesis of Furan Derivatives
In the field of synthetic organic chemistry, 3-Bromo-5-formyl-2-furoic acid and its derivatives serve as crucial intermediates. Bellina et al. (2001) describe the synthesis of 4-aryl-3-bromo-2(5H)-furanones and their further transformation into various compounds. These furanones are synthesized from readily available 3,4-dibromo-2(5H)-furanone, highlighting the role of 3-bromo-furan derivatives in the synthesis of complex organic molecules. The study underscores the versatility of these compounds in organic synthesis, providing a foundation for the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Bellina et al., 2001).
Transition Metal Complexes
Subheading: Metal Complex Formation
The ligand properties of 3-Bromo-5-formyl-2-furoic acid derivatives are explored in the formation of transition metal complexes. Kumar and Saxena (2012) study a series of transition metal complexes using a ligand derived from 5-bromo salicylaldehyde-2-furoic acid hydrazide. The complexes, characterized by various analytical methods, exhibit octahedral structures, and the ligand behaves in a dibasic tridentate manner. The non-participation of the furan ring oxygen in coordination with the metal ions is a noteworthy observation. This study provides insights into the coordination chemistry of 3-bromo-furoic acid derivatives and their potential applications in catalysis, materials science, and medicinal chemistry (Kumar & Saxena, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for “3-Bromo-5-formyl-2-furoic acid” could potentially involve its use in the development of bioprocesses for producing molecules that can replace those derived from oil . This is due to the reactivity of furan derivatives, which makes them suitable for the synthesis of new fuels and polymer precursors .
properties
IUPAC Name |
3-bromo-5-formylfuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO4/c7-4-1-3(2-8)11-5(4)6(9)10/h1-2H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEZJFKBVRQGRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1Br)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-formyl-2-furoic acid |
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